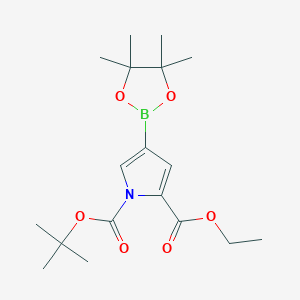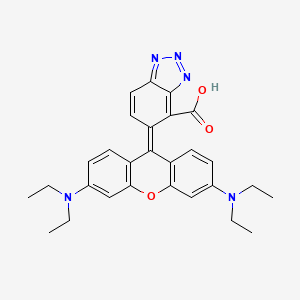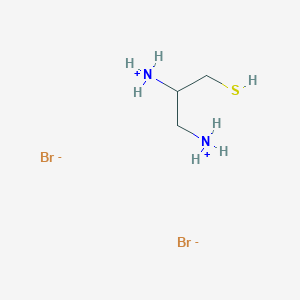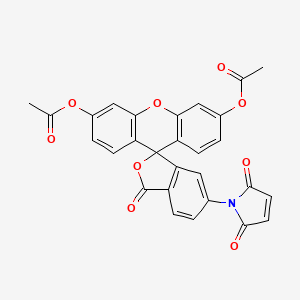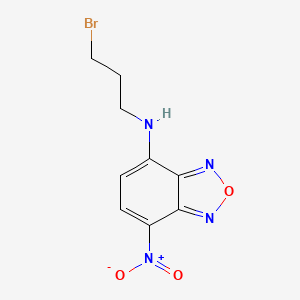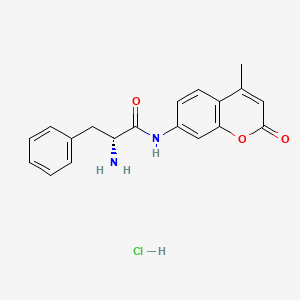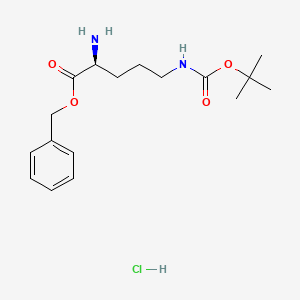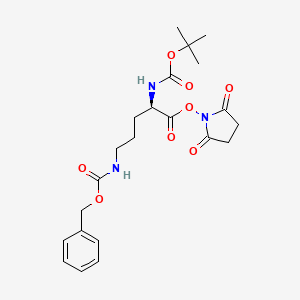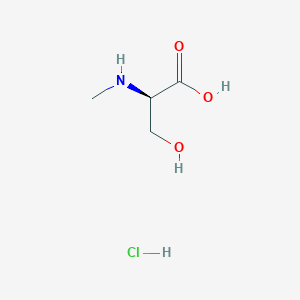
N-Me-D-Ser-OH.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-D-serine hydrochloride, commonly referred to as N-Me-D-Ser-OH.HCl, is a derivative of the amino acid serine. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a hydrochloride group. It is widely used in peptide synthesis and various biochemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-D-serine hydrochloride can be synthesized through several methods. One common approach involves the methylation of D-serine using methyl iodide in the presence of a base such as sodium hydroxide. The resulting N-methyl-D-serine is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of N-Methyl-D-serine hydrochloride often involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is frequently employed, where the compound is assembled on a resin support and subsequently cleaved and purified .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-D-serine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form N-methyl-D-alanine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: Formation of N-methyl-D-serine ketone or aldehyde derivatives.
Reduction: Formation of N-methyl-D-alanine.
Substitution: Formation of various substituted N-methyl-D-serine derivatives.
Scientific Research Applications
N-Methyl-D-serine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: Studied for its role in neurotransmission and as a potential modulator of N-methyl-D-aspartate (NMDA) receptors.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and as a neuroprotective agent.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of complex molecules .
Mechanism of Action
N-Methyl-D-serine hydrochloride exerts its effects primarily through its interaction with NMDA receptors. It acts as a co-agonist, binding to the receptor and modulating its activity. This interaction plays a crucial role in neurotransmission, synaptic plasticity, and neuroprotection. The compound’s effects are mediated through the activation of specific molecular pathways involving calcium influx and downstream signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-L-serine hydrochloride
- N-Methyl-D-alanine
- N-Methyl-L-alanine
- D-Serine
- L-Serine
Uniqueness
N-Methyl-D-serine hydrochloride is unique due to its specific stereochemistry and the presence of both a methyl group and a hydrochloride group. This combination imparts distinct biochemical properties, making it valuable in various research and industrial applications. Its ability to modulate NMDA receptors sets it apart from other similar compounds .
Properties
IUPAC Name |
(2R)-3-hydroxy-2-(methylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-5-3(2-6)4(7)8;/h3,5-6H,2H2,1H3,(H,7,8);1H/t3-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTMGTWVKIIMRC-AENDTGMFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CO)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(diethylamino)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B6309091.png)
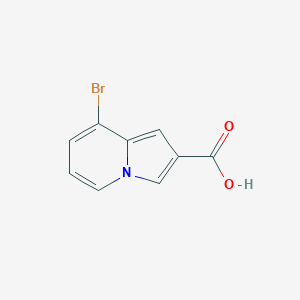
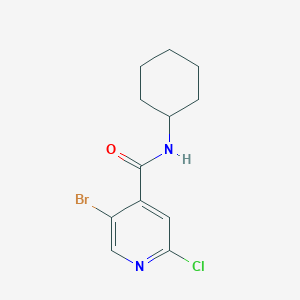
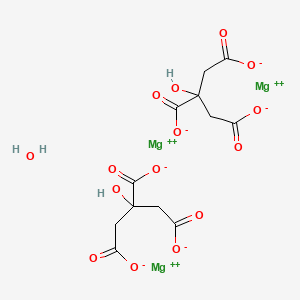
![Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6309110.png)
